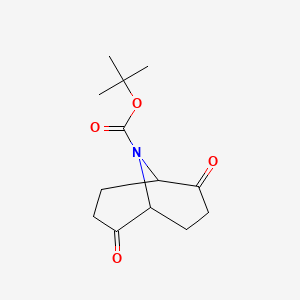

1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in synthetic chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions can vary, including ambient temperature or heating in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods: Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

化学反应分析

Types of Reactions: 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione undergoes several types of reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, HCl, oxalyl chloride in methanol.

Substitution: Aluminum chloride, trimethylsilyl iodide.

Major Products: The primary product of deprotection is the free amine, which can then undergo further functionalization .

科学研究应用

1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is extensively used in:

Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.

Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Used in the production of fine chemicals and intermediates for various industrial applications.

作用机制

The mechanism of action for 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and subsequent decarboxylation to release the free amine .

相似化合物的比较

Carbobenzoxy (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.

Methoxycarbonyl Group: Less stable compared to the Boc group due to the less substituted alkyl group.

Uniqueness: 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is unique due to its stability under various reaction conditions and ease of removal, making it a preferred choice for protecting amine groups in complex synthetic pathways .

生物活性

1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione, also known as Boc-protected piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H19N3O4, with a molecular weight of approximately 267.31 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and two carbonyl functionalities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of carbonyl groups suggests potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine structure may allow for interaction with neurotransmitter receptors, influencing neuronal signaling pathways.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, research has shown that modifications in the structure can enhance the cytotoxic effects against various cancer cell lines.

Case Study : A derivative similar to this compound demonstrated notable antitumor activity in vivo. The study reported a reduction in tumor size in treated models compared to controls, suggesting a promising avenue for cancer therapy .

Antimicrobial Properties

Piperidine derivatives have been explored for their antimicrobial activities. The modification of the Boc group can influence the lipophilicity and membrane permeability of the compounds, enhancing their effectiveness against bacterial strains.

Research Findings : A comparative study showed that Boc-protected piperidines exhibited higher antibacterial activity compared to their unprotected counterparts. This highlights the importance of functional group modifications in enhancing biological efficacy .

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Significant reduction in tumor size | |

| Antimicrobial | Enhanced activity against bacteria | |

| Enzyme Inhibition | Potential inhibition in metabolic pathways |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for exploration include:

- Structure-Activity Relationship (SAR) : Investigating how variations in the structure affect biological activity.

- In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and toxicity.

- Combination Therapies : Exploring the potential of this compound in combination with existing therapies to enhance efficacy.

属性

IUPAC Name |

tert-butyl 2,6-dioxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-6-10(15)9(14)5-7-11(8)16/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFERYOPSUVHNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(=O)C1CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。